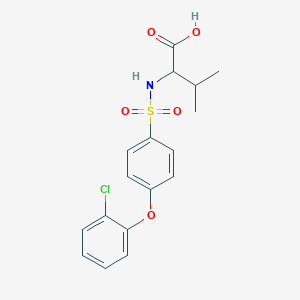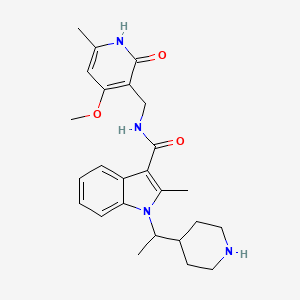
Cy5.5-carboxylic acid chloride
Übersicht
Beschreibung
Cy5.5-carboxylic acid chloride, also known as Cyanine 5.5 carboxylic acid chloride, is a fluorescent dye frequently employed in bioimaging due to its narrow absorption spectrum, high sensitivity, and stability . This compound is part of the cyanine dye family, which is known for its applications in various scientific fields, particularly in imaging and diagnostics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cy5.5-carboxylic acid chloride can be synthesized through the reaction of Cy5.5-carboxylic acid with thionyl chloride (SOCl2). The reaction typically involves the conversion of the carboxylic acid group to an acyl chloride group, facilitated by the thionyl chloride reagent . The reaction conditions usually require a dry solvent such as dichloromethane and are carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Cy5.5-carboxylic acid chloride primarily undergoes nucleophilic acyl substitution reactions. These reactions involve the replacement of the chloride group with various nucleophiles, such as amines, alcohols, or thiols .
Common Reagents and Conditions:
Amines: React with this compound to form amides. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Alcohols: React to form esters. This reaction is often catalyzed by a base like pyridine.
Thiols: React to form thioesters, usually under mild conditions with a base to facilitate the reaction.
Major Products: The major products of these reactions are amides, esters, and thioesters, depending on the nucleophile used. These products retain the fluorescent properties of the parent compound, making them useful in various applications.
Wissenschaftliche Forschungsanwendungen
Cy5.5-carboxylic acid chloride is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a fluorescent tag for tracking and imaging chemical reactions.
- Employed in the synthesis of fluorescently labeled polymers and nanoparticles.
Biology:
- Utilized in bioimaging to visualize cellular processes and structures.
- Applied in the labeling of biomolecules such as proteins and nucleic acids for fluorescence microscopy.
Medicine:
- Used in diagnostic assays to detect specific biomarkers associated with diseases.
- Employed in the development of targeted drug delivery systems, where it helps visualize the distribution and accumulation of therapeutic agents.
Industry:
- Applied in the development of advanced imaging techniques for quality control and inspection processes.
- Used in the production of fluorescent dyes for various industrial applications.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Cy5-carboxylic acid chloride: Another cyanine dye with similar applications but different spectral properties.
Cy7-carboxylic acid chloride: A cyanine dye with longer wavelength absorption and emission, used for applications requiring deeper tissue penetration.
Fluorescein isothiocyanate (FITC): A different class of fluorescent dye with distinct spectral properties, commonly used in flow cytometry and fluorescence microscopy.
Cy5.5-carboxylic acid chloride stands out due to its optimal balance of sensitivity, stability, and spectral properties, making it a preferred choice for many advanced imaging applications.
Eigenschaften
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNAFNWOXFAMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)

![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3103717.png)


![Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3103738.png)








